Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

Orthogonal synthesis Multi-step elaboration Sulfonamide prodrugs

Problem: Unprotected sulfamoylbenzoates undergo side reactions during Pd-catalyzed cross-couplings, complicating multi-step synthesis. Solution: This Boc-protected building block enables chemoselective Suzuki-Miyaura coupling at the 2-bromo position while the Boc-protected sulfamoyl remains inert. Subsequent acidolytic deprotection (TFA/CH₂Cl₂) reveals the primary sulfonamide for further N-functionalization. Three orthogonally addressable handles maximize library diversification from a single intermediate. Key metrics: ≥98% purity; LogP 2.45 (vs 0.88 for des-Boc analog) facilitates RP-HPLC purification; TPSA 98.8 Ų. ISO-certified supply; storage at 2-8°C; ambient shipping.

Molecular Formula C18H32N4S
Molecular Weight 336.5 g/mol
CAS No. 1272756-19-0
Cat. No. B572592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-Boc-2-bromo-5-sulfamoylbenzoate
CAS1272756-19-0
SynonymsMethyl N-Boc-2-broMo-5-sulfaMoylbenzoate
Molecular FormulaC18H32N4S
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N
InChIInChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)/t13?,14?,15-/m0/s1
InChIKeyCJSNSEJQHILRQM-NRXISQOPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-Boc-2-bromo-5-sulfamoylbenzoate Overview


Methyl N-Boc-2-bromo-5-sulfamoylbenzoate (CAS 1272756-19-0, molecular formula C₁₃H₁₆BrNO₆S, molecular weight 394.24 g/mol) is a trifunctional aromatic building block that integrates a tert-butoxycarbonyl (Boc)-protected sulfamoyl group, an aryl bromide handle, and a methyl ester on a single benzoate scaffold . First disclosed in 2013 patent applications (US-2015246958-A1, WO-2015081891-A1) covering bioreversible prodrug technologies for nitrogen-containing therapeutics , the compound serves as a late-stage intermediate enabling orthogonal synthetic elaboration through sequential Suzuki-Miyaura cross-coupling at the bromine position and acid-labile Boc deprotection to unmask the primary sulfonamide pharmacophore .

Why Boc Protection Cannot Be Substituted


The Boc protecting group on the sulfamoyl nitrogen fundamentally alters the compound's synthetic trajectory and physicochemical profile relative to des-Boc analogs such as Methyl 2-bromo-5-sulfamoylbenzoate (CAS 924867-88-9). Without Boc protection, the primary sulfonamide –NH₂ is nucleophilic and participates in undesired side reactions during Pd-catalyzed cross-couplings at the bromine position, necessitating orthogonal protection strategies. The Boc group masks this nucleophilicity while remaining quantitatively removable under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) after coupling steps are complete . Furthermore, the Boc group shifts the calculated LogP from 0.88 (des-Boc analog) to 2.45 and increases TPSA from 86.5 Ų to 98.8 Ų, altering solubility and chromatographic behavior in ways that directly impact purification workflow design and intermediate isolation . These differences make in-class unprotected sulfamoylbenzoates functionally non-substitutable in multi-step synthetic sequences requiring chemoselective elaboration.

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate: Quantitative Comparison


Orthogonal Functional Handle Count

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate possesses three chemically addressable functional handles—the Boc-protected sulfamoyl NH, the 2-bromo substituent, and the methyl ester—compared to only two in Methyl 2-bromo-5-sulfamoylbenzoate (CAS 924867-88-9), where the free sulfonamide NH₂ is nucleophilic and unprotected . The Boc group enables a sequential deprotection–functionalization workflow: first, Pd-catalyzed Suzuki coupling at the 2-bromo position (unaffected by the Boc-protected sulfamoyl), followed by TFA-mediated Boc removal to reveal the primary sulfonamide for subsequent N-functionalization . The unprotected analog lacks this chemoselectivity control.

Orthogonal synthesis Multi-step elaboration Sulfonamide prodrugs

Lipophilicity Modulation by Boc Protection

The Boc group introduces a pronounced lipophilicity shift. Computational chemistry data from ChemScene show that Methyl N-Boc-2-bromo-5-sulfamoylbenzoate (CAS 1272756-19-0) has a calculated LogP of 2.45, compared to 0.88 for the des-Boc analog Methyl 2-bromo-5-sulfamoylbenzoate (CAS 924867-88-9) . This 1.57 log unit increase reflects a ~37-fold higher theoretical octanol-water partition coefficient, which directly impacts reverse-phase HPLC retention times, solid-phase extraction recovery, and in silico ADME predictions during library design .

LogP Lipophilicity Chromatographic behavior ADME optimization

TPSA Impact on Membrane Permeability

The Boc carbamate group adds polar surface area to the scaffold: TPSA of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is measured at 98.77 Ų, compared to 86.46 Ų for the des-Boc analog Methyl 2-bromo-5-sulfamoylbenzoate (CAS 924867-88-9), a difference of 12.31 Ų . This crosses the commonly cited 90 Ų threshold for favorable oral bioavailability prediction (Veber rules) and the 60–70 Ų threshold for predicted blood-brain barrier penetration, meaning the Boc-protected intermediate is predicted to have lower passive membrane permeability than its unprotected counterpart—a relevant consideration for designing CNS-excluded versus CNS-penetrant compound libraries [1].

TPSA Membrane permeability Drug-likeness BBB penetration

Purity Specification Advantage

Multiple independent vendors, including Leyan (Product No. 1514481) and ChemScene (Cat. No. CS-0443814), specify purity of ≥98% for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate , while the des-Boc analog Methyl 2-bromo-5-sulfamoylbenzoate (CAS 924867-88-9) is typically specified at ≥97% purity by the same vendor (ChemScene Cat. No. CS-0061814) . The Boc-protected compound benefits from ISO-certified production processes at suppliers such as MolCore, who explicitly state suitability for global pharmaceutical R&D and quality control applications .

Purity specification Quality control Procurement compliance ISO certification

Molecular Weight and Conformational Flexibility

The Boc group adds significant molecular weight and conformational flexibility. Methyl N-Boc-2-bromo-5-sulfamoylbenzoate has a molecular weight of 394.24 Da with 6 rotatable bonds, compared to 294.12 Da with 3 rotatable bonds for the des-Boc analog . At 394 Da, the Boc-protected intermediate falls within the upper range of lead-like chemical space but exceeds the strict fragment-based screening threshold of MW ≤300 Da, while the unprotected analog at 294 Da lies at the boundary of fragment-rule-of-three compliance [1]. This is meaningful for procurement in fragment-based drug discovery (FBDD) programs where molecular weight directly influences screening library design criteria.

Molecular weight Rotatable bonds Fragment-based drug design Lead-likeness

Patent Coverage for Bioreversible Prodrug Technology

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate falls within the explicit chemical claim scope of two patent families—US-2015246958-A1 and WO-2015081891-A1—both entitled 'Bioreversable promoieties for nitrogen-containing and hydroxyl-containing drugs,' with a priority date of December 6, 2013 . These patents describe Boc-protected sulfamoyl benzoates as prodrug intermediates wherein the Boc group serves as a bioreversible promoiety that can be enzymatically or chemically cleaved in vivo to release the active sulfonamide drug [1]. The closest des-Boc analog, Methyl 2-bromo-5-sulfamoylbenzoate (CAS 924867-88-9), is cited in the same patent family but only as a reference compound or deprotected product, not as the protected intermediate claimed for prodrug construction. This patent linkage provides a freedom-to-operate signal and a defined commercial trajectory that the unprotected analog lacks.

Patent coverage Bioreversible prodrug Intellectual property Pharmaceutical development

Methyl N-Boc-2-bromo-5-sulfamoylbenzoate: Application Scenarios


Orthogonal Elaboration for Diversification Libraries

For medicinal chemistry programs synthesizing sulfonamide-containing compound libraries, this Boc-protected building block enables a sequential diversification strategy that is inaccessible with des-Boc analogs: (Step 1) Suzuki-Miyaura coupling at the 2-bromo position to install biaryl or heteroaryl diversity elements while the Boc-protected sulfamoyl remains inert; (Step 2) acidolytic Boc removal (TFA/CH₂Cl₂) to reveal the primary sulfonamide; (Step 3) N-functionalization of the sulfonamide via acylation, sulfonylation, or reductive amination . The three orthogonally addressable handles provide a branching diversification tree that yields structurally diverse final compounds from a single purchased intermediate, maximizing library output per procurement dollar.

Bioreversible Prodrug Design for Sulfonamide Therapeutics

The explicit patent linkage to US-2015246958-A1 and WO-2015081891-A1 establishes this compound class as bioreversible prodrug intermediates . In this application, the Boc group is not merely a synthetic protecting group but a designed bioreversible promoiety intended for in vivo cleavage to release the active sulfonamide drug. Research programs developing prodrugs of carbonic anhydrase inhibitors, sulfonamide antibacterials, or sulfamoyl-containing kinase inhibitors can directly employ this building block as a late-stage intermediate, with the Boc group serving dual synthetic and pharmacological purposes. This dual functionality eliminates the need for separate protecting-group removal and promoiety installation steps, reducing synthetic step count and improving overall yield.

Lipophilicity Tuning in Fragment-to-Lead Optimization

The 1.57 LogP unit increase conferred by the Boc group (LogP 2.45 vs. 0.88 for des-Boc analog) provides a tool for modulating lipophilicity within a congeneric series . Medicinal chemistry teams seeking to optimize ADME properties of sulfonamide leads can compare Boc-protected and deprotected forms of the same scaffold to assess the impact of lipophilicity on metabolic stability, plasma protein binding, and CYP inhibition without introducing additional structural variables. The TPSA difference of 12.31 Ų further enables exploration of the permeability-solubility trade-off within a single scaffold family. The consistent ≥98% purity specification across vendors ensures that observed biological differences between Boc-protected and deprotected forms are attributable to the chemical modification rather than impurity effects .

Robust Intermediate for CDMO Multi-Step Synthesis

For contract development and manufacturing organizations (CDMOs) executing multi-step synthetic routes, the Boc-protected sulfamoyl benzoate offers a defined isolation point with favorable chromatographic properties. The elevated LogP (2.45) ensures adequate retention on reverse-phase HPLC for purity analysis and preparative purification, while the Boc group's UV chromophore aids detection . The compound is available from multiple suppliers (Leyan, ChemScene, MolCore, BOC Sciences) with ISO-certified quality systems and batch-level purity documentation, fulfilling pharmaceutical quality audit trail requirements for GLP/GMP-adjacent intermediate procurement . Storage conditions are defined (sealed, dry, 2–8°C) with established shipping protocols at ambient temperature within continental regions, enabling reliable supply chain planning.

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